molecular formula C23H24N2O4S B301703 N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide

N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide

Cat. No. B301703
M. Wt: 424.5 g/mol
InChI Key: XZIXYLJULAMNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 426.54 g/mol.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylase (HDAC), which plays a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide is its potential as a potent anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, which makes it a potential candidate for further investigation. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which can have significant implications in the treatment of various diseases.
However, there are also limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the mechanism of action of this compound. In addition, the synthesis of this compound can be challenging, and the yield and purity can be affected by various factors.

Future Directions

There are several future directions for the study of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide. One of the main directions is the investigation of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its structure for improved efficacy.
In addition, the use of this compound as a building block in organic synthesis and as a ligand in asymmetric catalysis can be further explored. The potential applications of this compound in material science, particularly in the field of nanotechnology, can also be investigated.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results as a potential anticancer agent, and its anti-inflammatory and antioxidant properties can have significant implications in the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its structure for improved efficacy.

Synthesis Methods

The synthesis of N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide involves the reaction of 4-methoxybenzylamine with 3-methyl(phenylsulfonyl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain this compound. The yield of this compound synthesis is around 60-70%, and the purity can be improved through recrystallization.

Scientific Research Applications

N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In organic synthesis, this compound has been used as a building block in the synthesis of various compounds, including heterocycles and peptides. This compound has also been used as a ligand in asymmetric catalysis, which has significant implications in the pharmaceutical industry.
In material science, this compound has been used as a stabilizer for gold nanoparticles, which has potential applications in the field of nanotechnology.

properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-methylanilino]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H24N2O4S/c1-18-7-6-8-20(15-18)25(30(27,28)22-9-4-3-5-10-22)17-23(26)24-16-19-11-13-21(29-2)14-12-19/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI Key

XZIXYLJULAMNDH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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